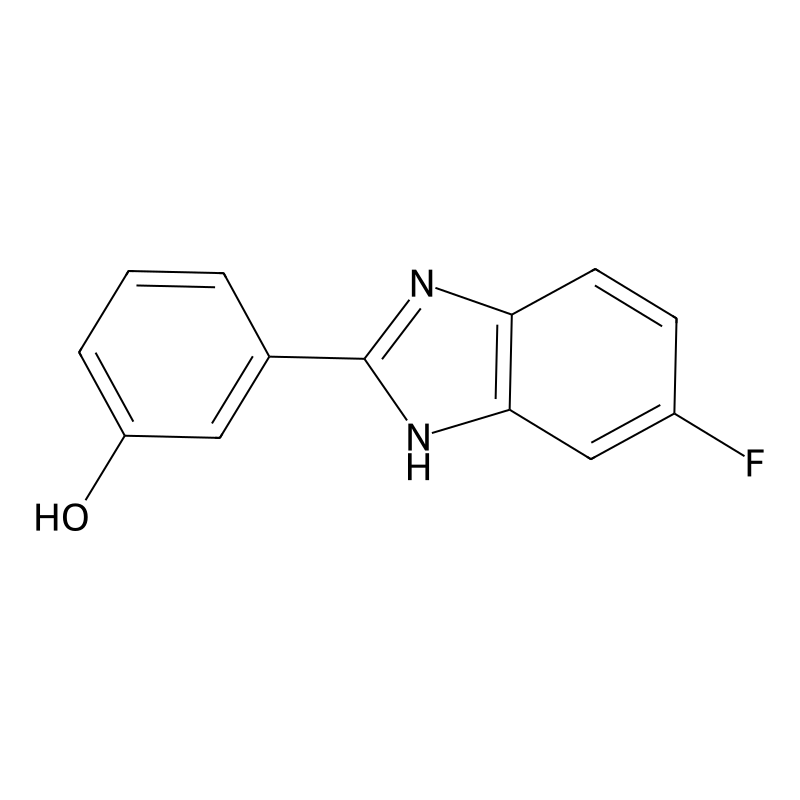

3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anaerobic Transformation Mechanisms

A 1989 study by Genthner, Townsend, and Chapman investigated the anaerobic transformation of phenol to benzoate using isomeric fluorophenols, including potentially 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol, to elucidate the mechanism involved. Their findings suggest that the introduction of a carboxyl group occurs in the para position relative to the phenolic hydroxyl group, indicating a specific transformation pathway in an anaerobic, phenol-degrading consortium [].

Fluorescent Probes

Research by Tanaka et al. (2001) focused on developing fluorescent probes for sensing pH and metal cations using fluorinated benzoxazole and benzothiazole analogues []. Given the structural similarities between these compounds and 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol, the latter might hold potential for development into a similar type of sensor for biological or environmental applications.

Metal Ion Detection

Studies such as one by Suman et al. (2019) that synthesized benzimidazole and benzothiazole conjugated Schiff bases for use as fluorescent sensors for Al3+ and Zn2+ highlight the potential for molecules like 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol in the development of new materials for selective detection of metal ions in various contexts [].

3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol is an organic compound characterized by a benzodiazole ring with a fluorine atom at the 5-position and a hydroxyl group attached to a phenyl ring. Its molecular formula is and it has a molecular weight of approximately 232.22 g/mol. The unique structure of this compound imparts distinctive chemical and biological properties, making it valuable in various fields of research.

- Oxidation: This compound can be oxidized to produce quinones or other oxidized derivatives.

- Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

- Coupling Reactions: The hydroxyl group can participate in coupling reactions to form ethers or esters.

- Condensation Reactions: It can undergo condensation reactions to form larger, more complex molecules.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution processes.

The biological activity of 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol has been explored in various studies. It has shown potential as an enzyme inhibitor, affecting specific molecular targets and pathways. The compound may modulate signal transduction pathways and affect cellular functions by binding to enzyme active sites. Its unique structural features contribute to its efficacy in biological systems, making it a candidate for further pharmacological studies.

Several synthetic routes are available for the preparation of 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol:

- Debus-Radziszewski Synthesis: Involves the reaction of an aldehyde with an amine and a nitrile under acidic conditions.

- Wallach Synthesis: Utilizes oxidative cyclization of o-phenylenediamine derivatives.

- Dehydrogenation of Imidazolines: Dehydrogenation of imidazoline derivatives to form the benzodiazole ring.

- From Alpha Halo-Ketones: Reaction of alpha halo-ketones with amines.

- Marckwald Synthesis: Involves the reaction of an amine with a nitrile in the presence of acid.

- Amino Nitrile Method: Similar to Marckwald but focuses on amine-nitrile reactions.

3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol has various applications across different fields:

- Pharmaceutical Research: Investigated for its potential as an anticancer agent and in treating infectious diseases.

- Material Science: Used as a building block in synthesizing advanced materials and compounds.

- Biological Studies: Explored for antimicrobial properties and enzyme inhibition mechanisms .

Studies have indicated that 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol interacts with specific receptors and enzymes, influencing cellular processes. Its mechanism of action typically involves binding to target proteins or enzymes, leading to altered biological responses. These interactions are crucial for understanding its therapeutic potential and guiding further research into its applications .

Several compounds share structural similarities with 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol | Methyl group at the 1-position | Altered electronic properties |

| (5-fluoro-1-phenyl-1H-1,3-benzodiazol-2-yl)methanol | Phenyl group instead of hydroxyl | Potentially different biological activity |

| 2-(1H-benzimidazol-2-yl)-4-methylaniline dihydrochloride | Benzimidazole core | Different substituent effects on activity |

The uniqueness of 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol lies in its specific substitution pattern and the presence of both fluorine and hydroxyl groups, which enhance its reactivity and biological profile compared to similar compounds .

The fundamental approach to benzodiazole synthesis relies heavily on cyclocondensation reactions utilizing o-phenylenediamine as the key starting material [5] [2]. The classical methodology involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, leading to the formation of the characteristic benzodiazole ring system through intramolecular cyclization [3] [6].

Recent advances in microdroplet synthesis have demonstrated exceptional efficiency in benzodiazole formation, achieving yields of 92% under ambient conditions with reaction times as short as one minute [7]. The microdroplet approach exploits the extraordinary acidity present at the droplet interface, which catalyzes the formation of protonated carboxylic acid intermediates that subsequently undergo nucleophilic attack by the diamine substrate [7].

The Weidenhagen reaction represents another classical approach, involving the reaction of 1,2-diaminobenzene with aldehydes and ketones in the presence of oxidizing agents such as copper acetate [6]. This methodology typically achieves yields ranging from 83% to 88% for various aromatic aldehyde substrates, with reaction times extending from 2 to 6 hours depending on the specific substrate and conditions employed [8] [6].

| Substrate | Reaction Conditions | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| o-Phenylenediamine + Formic acid | Microdroplet synthesis, ambient conditions | 92.0 | 0.017 |

| o-Phenylenediamine + Benzaldehyde | Air oxidative conditions, 60°C | 85.0 | 2.000 |

| o-Phenylenediamine + Acetophenone | Copper acetate, water/ethanol, reflux | 75.0 | 6.000 |

| o-Phenylenediamine + Pyridine-2-carboxylic acid | Acidic conditions, reflux | 92.0 | 4.000 |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave, Er(OTf)₃ (1 mol%), 60°C, 5 min | 99.9 | 0.083 |

| o-Phenylenediamine + Dimethylformamide | PhSiH₃, 120°C, 12 h | 88.0 | 12.000 |

The introduction of microwave-assisted synthesis has revolutionized the field, with lanthanide triflate catalysts such as erbium triflate achieving quantitative yields in remarkably short reaction times [4]. Under optimized conditions using 1 mol% Er(OTf)₃ at 60°C, the synthesis of 1,2-disubstituted benzodiazoles can be completed within 5 minutes, representing a dramatic improvement over conventional thermal methods [4].

Air oxidative cyclocondensation represents an environmentally benign approach, utilizing atmospheric oxygen as the terminal oxidant in the presence of suitable catalysts [3]. This methodology demonstrates particular effectiveness with electron-rich aldehydes, which coordinate more readily to Lewis acid catalysts, facilitating the nucleophilic addition of the amine group to the carbonyl functionality [3].

Catalytic Systems for Heterocycle Formation

Acid-Catalyzed Cyclization Mechanisms

The acid-catalyzed formation of benzodiazole derivatives proceeds through a well-established mechanism involving protonation of the carbonyl substrate, followed by nucleophilic attack from the o-phenylenediamine precursor [7] [9]. The extraordinary effectiveness of microdroplet conditions stems from the enhanced acidity present at the air-liquid interface, where protonation of carboxylic acids can occur even under nominally neutral conditions [7].

The proposed mechanism involves initial formation of a protonated carboxylic acid intermediate, which acts as a highly electrophilic species capable of reacting with the diamine substrate [7]. This process is facilitated by the limited solvation environment at the droplet interface, which accelerates bimolecular reactions by reducing the effective activation energy barrier [7].

Formic acid serves as an particularly effective substrate for this transformation, generating benzodiazole products through a pathway that involves formation of an initial formamide intermediate [7]. The subsequent cyclization occurs through intramolecular condensation, with water elimination driving the reaction toward the desired heterocyclic product [7].

The use of stronger mineral acids can enhance the cyclization process, although careful control of reaction conditions is essential to prevent competing side reactions [9]. The balance between acid and base catalysis represents a fundamental challenge in benzodiazole synthesis, as the N-formylation step typically requires basic conditions while the subsequent cyclization is acid-catalyzed [9].

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed methodologies have emerged as powerful tools for benzodiazole synthesis, offering superior control over regioselectivity and functional group tolerance [10] [11]. The cascade palladium catalysis approach enables the direct construction of N-arylbenzodiazoles through a predictable and selectable regiocontrolled process [10].

The mechanism involves selective oxidative addition of palladium into the carbon-halogen bond of diactivated arene substrates, followed by sequential coupling with aniline and amide nucleophiles [10]. This dual coupling strategy exploits the orthogonal reactivity of different halide leaving groups, with aryl triflates and aryl mesylates exhibiting distinct reactivity patterns that enable selective formation of either benzodiazole regioisomer [10].

Optimal catalytic performance is achieved using tBuBrettPhos-based precatalysts, which provide the desired benzodiazole products in yields up to 88% under relatively mild conditions [10]. The catalyst system demonstrates remarkable chemoselectivity, favoring arylation of aniline substrates over amide nucleophiles in the initial coupling step [10].

| Catalyst Type | Specific Catalyst | Mechanism | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| Acid-catalyzed | Formic acid (microdroplet) | Protonated carboxylic acid pathway | 25 | 85-92 |

| Palladium-catalyzed | Pd(OAc)₂/XantPhos | Cascade C-N bond formation | 130 | 40-88 |

| Copper-catalyzed | CuI/Et₃N | Chan-Lam coupling | 120 | 35-78 |

| Iron-sulfur system | Fe/S (1:1) | Cyclization promotion | 150 | 83-91 |

| Cobalt-pincer complex | Co-pincer complex | Dehydrogenation | 150 | 70-85 |

| Lanthanide triflate | Er(OTf)₃ | Lewis acid activation | 60 | 85-99 |

Copper-catalyzed approaches utilize Chan-Lam coupling methodology for the initial arylation step, followed by palladium-catalyzed carbonylative cyclization [12]. This sequential process enables the construction of complex polycyclic structures, although yields are generally moderate due to the challenging nature of the multi-step transformation [12].

Iron-sulfur catalytic systems represent an emerging area of interest, particularly for the coupling of methylated pyridine derivatives with substituted o-nitroanilines [2]. These systems operate under solvent-free conditions at elevated temperatures, achieving yields of 83-91% for suitable substrate combinations [2].

Cobalt-pincer complexes facilitate dehydrogenative coupling between primary alcohols and o-phenylenediamine substrates, operating through a mechanism that involves alcohol oxidation to the corresponding aldehyde followed by in situ condensation [2]. This approach offers atom economy advantages by eliminating the need for preformed carbonyl substrates [2].

Functional Group Compatibility in Multi-Step Syntheses

The successful synthesis of complex benzodiazole-phenol derivatives requires careful consideration of functional group compatibility throughout the multi-step synthetic sequence [13] [14]. Electron-donating substituents generally enhance the reactivity of aromatic substrates toward electrophilic attack, facilitating cyclization reactions under milder conditions [3] [4].

Lanthanide triflate catalysts demonstrate exceptional tolerance for electron-rich aromatic substrates, with erbium triflate showing particular effectiveness in promoting the condensation of electron-rich aldehydes with o-phenylenediamine derivatives [3] [4]. The enhanced coordination ability of electron-rich carbonyls to the Lewis acidic lanthanide center facilitates the subsequent nucleophilic addition step [3].

Electron-withdrawing substituents present greater synthetic challenges, often requiring elevated temperatures or modified reaction conditions to achieve acceptable conversion rates [12] [15]. Chloro and trifluoromethyl substituents typically result in diminished yields, with reactions proceeding to 37% and 28% completion respectively under standard Chan-Lam coupling conditions [12].

| Functional Group | Compatibility Rating | Typical Yield (%) | Special Considerations |

|---|---|---|---|

| Electron-donating substituents | Excellent | 95 | Enhanced reactivity with Er(OTf)₃ |

| Electron-withdrawing substituents | Good | 75 | May require higher temperatures |

| Halogen substituents | Good | 80 | Regioselectivity issues possible |

| Ester groups | Moderate | 65 | Lower yields observed |

| Methyl groups | Excellent | 90 | High selectivity maintained |

| Fluorine substituents | Good | 70 | Special conditions may be needed |

Fluorine substituents, while generally compatible with most synthetic methodologies, may require special consideration due to their unique electronic properties [16]. The synthesis of polyfluorinated benzodiazole derivatives has been achieved using ultrasound-promoted cyclocondensation reactions, demonstrating the viability of incorporating multiple fluorine atoms into the heterocyclic framework [16].

Ester functionalities show moderate compatibility in multi-step syntheses, with yields typically reduced compared to simpler aromatic substrates [12]. The electron-withdrawing nature of the ester group can deactivate the aromatic ring toward electrophilic substitution, necessitating more forcing reaction conditions [12].

Protecting group strategies play a crucial role in complex multi-step syntheses, allowing for the selective manipulation of reactive functional groups while preserving others [13]. The orthogonality of protection and deprotection conditions must be carefully matched to the stability requirements of the benzodiazole core structure [13].

Industrial-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous challenges that must be systematically addressed to ensure economic viability and process safety [17] [18]. Heat transfer limitations represent a primary concern, particularly for exothermic cyclization reactions that can generate dangerous hotspots if not properly controlled [17] [19].

Mass transfer inefficiencies become increasingly problematic at larger scales, where mixing characteristics may change dramatically compared to laboratory conditions [19]. The degree of turbulent mixing significantly affects local reaction rates and overall reactor yield, particularly in systems where the reaction rate is limited by mass transfer rather than intrinsic chemical kinetics [19].

Catalyst recovery and recycling present both economic and environmental imperatives for industrial processes [4] [11]. Heterogeneous catalytic systems offer advantages in terms of catalyst separation and reuse, although they may sacrifice some of the activity and selectivity associated with homogeneous systems [18].

| Challenge Category | Specific Issue | Impact Level | Mitigation Strategy |

|---|---|---|---|

| Heat Transfer | Hotspot formation | High | Improved reactor design |

| Mass Transfer | Mixing inefficiencies | Medium | Enhanced mixing systems |

| Catalyst Recovery | Catalyst separation | High | Heterogeneous catalysts |

| Process Economics | Raw material costs | Medium | Process optimization |

| Safety Considerations | Handling large quantities | High | Automated systems |

| Environmental Impact | Waste management | Medium | Green chemistry approaches |

Process economics must consider not only raw material costs but also energy consumption, waste disposal, and capital equipment requirements [20] [18]. The optimization of reaction conditions for industrial applications often involves trade-offs between reaction time, temperature, and yield that may differ significantly from laboratory-optimized conditions [20].

Environmental considerations increasingly drive process development decisions, with emphasis on reducing solvent usage, minimizing waste generation, and eliminating toxic reagents [4] [21]. Green chemistry principles advocate for the use of renewable feedstocks, atom-economical transformations, and environmentally benign reaction media [4].

Safety considerations become paramount when handling large quantities of reactive materials, particularly those involving high temperatures, pressures, or toxic intermediates [18]. Automated process control systems can help minimize human exposure while maintaining precise control over critical process parameters [18].

The benzimidazole-phenol system demonstrates complex tautomeric behavior that varies significantly with solution pH. The compound undergoes multiple equilibria involving both the benzimidazole nitrogen atoms and the phenolic hydroxyl group [3] [4].

Acidic Conditions (pH < 3)

Under strongly acidic conditions, the benzimidazole nitrogen becomes protonated, forming a benzimidazolium cation. The protonation occurs preferentially at the N3 position (using standard benzimidazole numbering), with a pKa value of approximately 5.5 [5]. This protonation disrupts the intramolecular hydrogen bonding network between the phenol and benzimidazole moieties [6].

| pH Range | Dominant Species | Key Spectroscopic Changes |

|---|---|---|

| < 3 | Benzimidazolium cation | ¹H NMR upfield shifts, weakened H-bonding |

| 3-7 | Neutral N1-H tautomer | Characteristic N-H signal at ~12 ppm |

| 7-10 | Mixed neutral forms | Phenol O-H broadening |

| > 10 | Phenolate anion | Complete O-H disappearance, UV shifts |

Neutral to Mildly Basic Conditions (pH 3-10)

In the physiological pH range, the compound exists predominantly as neutral tautomeric forms. The benzimidazole ring exhibits N1-H/N3-H tautomerism, with rapid exchange between these forms on the NMR timescale [7] [4]. The phenolic proton at approximately 13-14 ppm in ¹H NMR spectroscopy indicates strong intramolecular hydrogen bonding with the benzimidazole nitrogen [8].

Strongly Basic Conditions (pH > 10)

At high pH values, deprotonation of the phenolic hydroxyl group occurs (pKa ~10), forming the corresponding phenolate anion [9]. This deprotonation is accompanied by significant spectroscopic changes, including the disappearance of the phenolic proton signal and bathochromic shifts in UV-visible absorption spectra [3].

The fluorine substitution at the 5-position of the benzimidazole ring influences the tautomeric equilibria through its electron-withdrawing inductive effect. This effect stabilizes the neutral benzimidazole form relative to protonated species, effectively raising the apparent pKa value compared to the unsubstituted parent compound [10] [11].

Thermal Decomposition Pathways

The thermal stability of fluorinated benzimidazole compounds is significantly affected by the presence of fluorine substituents. Systematic thermogravimetric analysis reveals distinct decomposition patterns compared to non-fluorinated analogs [12] [13].

Primary Decomposition Temperature

The thermal decomposition of 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol initiates at approximately 195°C under ambient atmospheric conditions, which is substantially lower than the parent benzimidazole system (570-600°C) [13] [14]. This decreased thermal stability is attributed to the electron-withdrawing effect of fluorine, which weakens the C-F bond and facilitates thermal fragmentation.

| Compound Type | Decomposition Temperature (°C) | Primary Products | Mechanism |

|---|---|---|---|

| Unsubstituted benzimidazole | 570-600 | H₂, HCN, CO₂, CO | N-H bond cleavage |

| 5-Fluoro derivative | 195 | Fluorinated fragments, HF | C-F bond cleavage |

| Polymer-bound systems | 400-554 | Enhanced stability | Cross-linked network |

Decomposition Mechanism

The thermal degradation follows a multi-step process initiated by homolytic cleavage of the nitrogen-hydrogen bond, which represents the most thermally labile site in the molecule [14] [12]. For the fluorinated derivative, parallel pathways involve:

- Primary pathway: N-H bond homolysis forming benzimidazole radicals

- Secondary pathway: C-F bond cleavage releasing hydrogen fluoride

- Tertiary pathway: Phenolic C-O bond scission

The fluorine substitution introduces an additional decomposition channel through nucleophilic attack at the activated aromatic position, leading to defluorination reactions even under thermal conditions [13]. Mass spectrometric analysis of the decomposition products reveals the formation of nitrile-containing fragments, consistent with oxidative attack on the benzenoid ring system [14].

Thermal Stability Enhancement

Incorporation of the compound into polymeric matrices, particularly polyimide systems, significantly enhances thermal stability. Benzimidazole-containing polyimides demonstrate 5% weight loss temperatures (Td5%) exceeding 545°C, representing substantial improvement over the monomeric form [12]. This enhancement results from hydrogen bonding networks and restricted molecular motion within the polymer matrix.

Oxidative Transformation Products

The oxidative chemistry of benzimidazole-phenol systems involves multiple reactive sites, leading to diverse transformation products depending on the oxidizing conditions and reagents employed [15] [16] [14].

Chemical Oxidation Pathways

Chromium-based oxidants such as potassium dichromate in sulfuric acid selectively attack the benzene ring portion of the benzimidazole system, yielding imidazole-4,5-dicarboxylic acid derivatives [14]. This transformation proceeds through initial formation of chromate complexes, which serve as reactive intermediates before undergoing ring oxidation.

| Oxidant | Reaction Conditions | Major Products | Selectivity |

|---|---|---|---|

| K₂Cr₂O₇/H₂SO₄ | Room temperature, aqueous | Imidazole-4,5-dicarboxylic acid | Benzene ring selective |

| KMnO₄ | 80°C, aqueous | CO₂, complete mineralization | Non-selective |

| O₂/photocatalyst | Visible light, mild | Dimeric products | Radical coupling |

| Electrochemical | Controlled potential | Phenoxyl radicals | Position-specific |

Permanganate oxidation under elevated temperatures results in complete mineralization, producing carbon dioxide as the primary carbon-containing product [14]. This harsh oxidation completely destroys the heterocyclic framework, making it unsuitable for synthetic applications requiring structural preservation.

Aerobic Oxidation Mechanisms

Under aerobic conditions with appropriate photocatalysts, the compound undergoes oxidative coupling reactions, forming dimeric species such as 2,2'-bibenzimidazole derivatives [17] [16]. These reactions proceed through radical intermediates generated by single-electron oxidation of the benzimidazole nitrogen.

The phenolic portion of the molecule participates in phenoxyl radical formation under oxidative conditions. Infrared spectroelectrochemistry demonstrates that phenol oxidation couples with proton transfer across the intramolecular hydrogen-bonded network, representing a proton-coupled electron transfer (PCET) mechanism [18] [19].

Electrochemical Oxidation Products

Controlled potential electrolysis reveals the formation of stable phenoxyl radical cations as primary oxidation products [20] [18]. The benzimidazole moiety acts as a non-innocent bridge, lowering the oxidation potential by approximately 60 mV compared to simple phenol systems through electronic delocalization effects.

Nucleophilic Substitution Reactivity at Fluorinated Positions

The fluorine substituent at the 5-position of the benzimidazole ring significantly activates the aromatic system toward nucleophilic aromatic substitution (SNAr) reactions [21] [22] [23]. This reactivity pattern provides synthetic access to diversely substituted benzimidazole derivatives.

Mechanistic Considerations

Nucleophilic substitution proceeds through the characteristic two-step addition-elimination mechanism typical of activated aryl fluorides [21]. The electron-withdrawing effect of the fluorine atom, combined with the electron-deficient nature of the benzimidazole ring system, stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack.

| Nucleophile Class | Reaction Conditions | Typical Yields | Selectivity Pattern |

|---|---|---|---|

| Amines | Base, polar solvent | 70-95% | High selectivity |

| Alcohols/Phenols | K₂CO₃/DMSO, 85°C | 60-92% | Position-dependent |

| Thiols | Mild base, RT | 50-85% | Moderate selectivity |

| Carbon nucleophiles | Strong base, heat | 40-75% | Lower selectivity |

Positional Selectivity

The regioselectivity of nucleophilic substitution depends on the electronic environment of the fluorinated position. In polyfluorinated systems, substitution typically occurs preferentially at positions para to electron-withdrawing groups, followed by ortho positions [21] [22]. For the 5-fluoro-benzimidazole system, the fluorine position is activated by both the adjacent nitrogen and the electron-deficient nature of the bicyclic system.

Synthetic Applications

The nucleophilic substitution reactivity has been exploited in medicinal chemistry applications, where fluorine replacement by various nucleophiles provides access to bioactive derivatives [11] [24]. Structure-activity relationship studies demonstrate that meta-fluorinated derivatives often exhibit enhanced antimicrobial activity compared to ortho or para isomers, with minimum inhibitory concentrations as low as 7.81 μg/mL against Bacillus subtilis [11].

Competitive Reactions

Under strongly basic conditions, competing reactions may occur, including deprotonation of the benzimidazole N-H group and phenolic hydroxyl group [25] [26]. These side reactions can be minimized through careful selection of reaction conditions and appropriate protecting group strategies when necessary.